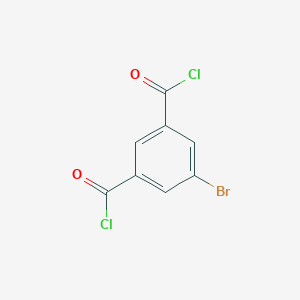

5-Bromoisophthaloyl dichloride

説明

Contextualization within Dichloride Chemistry

Acid dichlorides, or acyl chlorides, are a class of organic compounds derived from dicarboxylic acids by replacing the hydroxyl (-OH) groups with chlorine atoms (-Cl). This substitution renders them highly reactive towards nucleophiles, making them ideal precursors for polymerization reactions. In industrial polymer chemistry, simple aromatic diacid chlorides like isophthaloyl chloride and terephthaloyl chloride are foundational monomers for producing high-strength aramid fibers.

5-Bromoisophthaloyl dichloride distinguishes itself from these commodity chemicals through the presence of a bromine atom at the 5-position of the aromatic ring. This modification introduces several key features:

Asymmetry: The bromine atom breaks the symmetry of the isophthaloyl chloride molecule, which can influence the microstructure and properties of resulting polymers.

Functionality: The bromine atom acts as a "functional handle." It can be retained in the final product to impart specific properties, such as flame retardancy, or it can serve as a reactive site for further chemical modification through reactions like palladium-catalyzed cross-coupling. csic.esrsc.org

Modified Properties: The bulky and electronegative bromine atom can alter the physical properties of polymers derived from it, including solubility, thermal stability, and chain packing. csic.es

Significance in Modern Synthetic Methodologies

The utility of this compound is demonstrated across several advanced synthetic applications, where it serves as a crucial intermediate or monomer. A common route to its preparation involves the treatment of its parent, 5-bromoisophthalic acid, with thionyl chloride to convert the carboxylic acid groups into highly reactive acyl chlorides. csic.esnio.res.inbham.ac.ukpatsnap.com

Interactive Table 1: Synthesis and Properties of this compound Press the buttons to see more details.

Synthesis Physical Properties

Precursor: 5-Bromoisophthalic acid

Reagent: Thionyl chloride (SOCl₂)

Process:csic.escsic.espatsnap.comBoiling Point: 95°C at 1 mm Hg csic.es

Appearance: Colorless viscous liquid nio.res.in

CAS Number: 57863-69-1

Its significance is highlighted in several key areas:

High-Performance Polymers: The compound is a key monomer in the synthesis of novel polymers. In one application, it is used to create polyimides with bulky pendant groups designed to improve the polymer's solubility and processability without sacrificing thermal performance. csic.es The introduction of bromine can also enhance flame retardant properties in the resulting polymer backbone. nist.govspecialchem.com

Functional Molecule Synthesis: this compound is a critical intermediate for creating other valuable chemical compounds. For instance, it is the starting material for producing 1-bromo-3,5-diisocyanatobenzene, an isocyanate designed to have flame-retardant characteristics. patsnap.com This involves converting the dichloride into a diazide, which is then rearranged to form the diisocyanate. patsnap.com

Supramolecular Chemistry: In a testament to its utility in creating complex structures, this compound has been used as a "clipping" tool in the template-directed synthesis of mechanically interlocked molecules known as rotaxanes. rsc.orgresearchgate.netum.es In this process, the reactive nature of the acyl chloride groups allows for the rapid formation of a macrocycle (a large ring) around a pre-organized linear "thread," trapping it to form the final rotaxane architecture. rsc.orgresearchgate.net

Specialized Ligand Development: The compound serves as a scaffold for creating specialized ligands for catalysis and metal extraction. It can be reacted with other molecules, such as aminopyridine derivatives, to form complex multidentate ligands capable of selectively binding metal ions like uranium and thorium. nio.res.in

Overview of Research Trajectories

Current and future research involving this compound is focused on leveraging its unique combination of reactivity and functionality to design next-generation materials. Key trends include:

Advanced Functional Polymers: Research continues to explore the incorporation of this compound into polymers like polyamides, polyimides, and polybenzimidazoles to create materials with precisely tailored properties. csic.esbham.ac.uk The focus is on enhancing flame retardancy, improving solubility for easier processing, and modifying mechanical properties. csic.espatsnap.com The bromine atom's presence is a strategic element, acting as an intrinsic flame retardant or as a site for post-polymerization modification to attach other functional groups. csic.esrsc.org

Mechanically Interlocked and Supramolecular Systems: The successful use of this compound in synthesizing rotaxanes opens up avenues in molecular machinery and smart materials. rsc.orgresearchgate.netum.es Research is moving toward creating more complex, multi-component supramolecular assemblies where this dichloride can act as a rigid and functional building block. These structures are of interest for applications in molecular sensing, controlled drug release, and catalysis.

Materials for Extreme Environments: By creating polymers and molecules with high thermal stability and inherent flame resistance, this compound is contributing to the development of materials for demanding applications in aerospace, electronics, and protective coatings. bham.ac.ukspecialchem.com Its role in synthesizing precursors for molecules like organic light-emitting diodes (OLEDs) and other advanced electronic components is also an active area of investigation. bham.ac.uk

Interactive Table 2: Applications of this compound in Research Select an application area to view details.

Polymer Synthesis Functional Intermediates Supramolecular Chemistry

Application: Monomer for novel polyimides.

Purpose: To introduce bulky groups (bromine) that increase the polymer's solubility and processability. csic.es

Resulting Polymer Class:specialchem.comApplication: Precursor for flame retardants.

Target Molecule: 1-bromo-3,5-diisocyanatobenzene. patsnap.com

Mechanism:patsnap.comspecialchem.comApplication: Reagent for rotaxane synthesis.

Role: Acts as a "clipping" molecule to form a macrocycle around a molecular thread. rsc.orgresearchgate.net

Field:Structure

3D Structure

特性

IUPAC Name |

5-bromobenzene-1,3-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2O2/c9-6-2-4(7(10)12)1-5(3-6)8(11)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGMYZMTUVIVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)Cl)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57863-69-1 | |

| Record name | 5-Bromo-1,3-benzenedicarbonyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromoisophthaloyl Dichloride

Preparation from 5-Bromoisophthalic Acid Precursors

The most prevalent and well-documented method for preparing 5-Bromoisophthaloyl dichloride is the direct chlorination of 5-bromoisophthalic acid. This process utilizes specific chlorinating agents to achieve high yields of the desired diacyl chloride.

Thionyl chloride (SOCl₂) is the reagent of choice for the laboratory and industrial-scale synthesis of this compound from 5-bromoisophthalic acid. The reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.

A typical procedure involves refluxing a solution of 5-bromoisophthalic acid in an excess of thionyl chloride. This process is generally carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride product back to the carboxylic acid.

The efficiency and completeness of the chlorination reaction are highly dependent on several key parameters. Optimization of these factors is crucial for maximizing the yield and purity of this compound.

Reaction Time and Temperature : A common laboratory-scale synthesis involves refluxing the mixture of 5-bromoisophthalic acid and thionyl chloride for a period of 2 to 6 hours. The reflux temperature, which is the boiling point of thionyl chloride (76 °C), provides the necessary thermal energy to drive the reaction to completion.

Reagent Stoichiometry : Thionyl chloride is typically used in large excess, serving as both the chlorinating agent and the solvent. This ensures that the reaction proceeds to completion and that both carboxylic acid groups are converted to acyl chlorides.

A representative experimental protocol is outlined in the table below:

| Parameter | Value/Condition | Purpose |

| Starting Material | 5-Bromoisophthalic acid | Precursor |

| Reagent | Thionyl chloride | Chlorinating agent and solvent |

| Catalyst | N,N-Dimethylformamide | To accelerate the reaction |

| Temperature | Reflux (approx. 76 °C) | To provide activation energy |

| Reaction Time | 2 - 6 hours | To ensure complete conversion |

| Work-up | Vacuum distillation | To remove excess thionyl chloride |

The conversion of carboxylic acids to acyl chlorides using thionyl chloride can be significantly accelerated by the addition of a catalytic amount of N,N-Dimethylformamide (DMF). In the synthesis of this compound, a few drops of DMF are typically added to the reaction mixture.

The catalytic cycle is initiated by the reaction of DMF with thionyl chloride to form a Vilsmeier reagent, an iminium salt ((CH₃)₂N⁺=CHCl Cl⁻). This intermediate is a much more powerful acylating agent than thionyl chloride itself. The Vilsmeier reagent then reacts with the carboxylic acid, leading to the formation of the acyl chloride and regenerating the DMF catalyst. This catalytic pathway provides a lower energy route for the reaction, thereby increasing the reaction rate.

While thionyl chloride often serves as both reagent and solvent, in some preparations, an inert co-solvent may be used. The choice of solvent can influence the reaction rate and the ease of product isolation. Ideal solvents for this reaction are those that are inert to the highly reactive reagents and products, and have a suitable boiling point for the reaction conditions.

Commonly used solvents for acyl chlorination reactions include:

Chlorinated hydrocarbons : Dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) are often used due to their inertness.

Aromatic hydrocarbons : Toluene and chlorobenzene (B131634) can also be employed, particularly for reactions requiring higher temperatures.

The solvent's polarity can play a role, but for thionyl chloride-mediated reactions, the primary considerations are inertness and boiling point to facilitate an efficient reaction and subsequent removal.

While thionyl chloride is highly effective, other reagents can also be used for the synthesis of acyl chlorides. These alternatives are often employed when milder conditions are required or to avoid the specific byproducts of thionyl chloride.

Solid Phosgene (B1210022) (Triphosgene) : Triphosgene (B27547), or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a safer and more convenient substitute for the highly toxic phosgene gas. It can be used to convert carboxylic acids to acyl chlorides, typically in an inert solvent and often with a catalyst like DMF. In the presence of a catalyst, triphosgene decomposes to generate phosgene in situ, which then carries out the chlorination. A key advantage is that one mole of triphosgene is equivalent to three moles of phosgene, making it an efficient reagent.

Oxalyl Chloride : Oxalyl chloride ((COCl)₂) is another highly effective reagent for this transformation, often used with a DMF catalyst. The reaction mechanism is similar to that involving DMF and thionyl chloride, proceeding through a Vilsmeier-type intermediate. Oxalyl chloride reactions can often be run at lower temperatures than those with thionyl chloride and produce only gaseous byproducts (CO, CO₂, HCl), simplifying the workup process. However, it is generally more expensive than thionyl chloride.

Thionyl Chloride-Mediated Acyl Chlorination Reactions

Purification Strategies for Research-Grade this compound

Following the synthesis, the crude this compound, often a red-brownish oil, must be purified to remove any unreacted starting material, byproducts, and residual chlorinating agent. For research-grade material, high purity is essential.

The primary method for purifying this compound is vacuum distillation . This technique is suitable for separating liquids with high boiling points that would decompose at atmospheric pressure. The reduced pressure lowers the boiling point of the compound, allowing it to be distilled at a lower temperature. Published procedures indicate that this compound can be purified by distillation under reduced pressure, yielding the pure product. chemicalbook.com

| Purification Method | Conditions | Observed Result | Yield |

| Vacuum Distillation | 95 °C at 1 mm Hg | Pure diacid chloride | 84% |

After distillation of the excess thionyl chloride, the residue is further dried under high vacuum to ensure the complete removal of any volatile impurities, yielding the final product. lookchem.com The purity can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Scalability Considerations in Laboratory Synthesis

The synthesis of this compound on a laboratory scale, while often straightforward, presents several considerations when scaling up production. The primary laboratory method involves the reaction of 5-bromoisophthalic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). rsc.orgbham.ac.uk While effective, transitioning this process from milligram or gram scales to larger quantities requires careful management of reaction parameters, purification, and safety.

A typical laboratory synthesis involves refluxing 5-bromoisophthalic acid in an excess of thionyl chloride. rsc.org The reaction proceeds to convert the carboxylic acid groups into acid chloride groups, with the evolution of sulfur dioxide and hydrogen chloride gases.

Table 1: Example Laboratory Synthesis Parameters for this compound rsc.org

| Parameter | Value |

|---|---|

| Starting Material | 5-Bromoisophthalic acid |

| Reagent | Thionyl chloride |

| Catalyst | N,N'-dimethylformamide (five drops) |

| Reaction Time | 6 hours |

| Reaction Condition | Reflux |

When considering an increase in the scale of this synthesis, several factors must be addressed to maintain efficiency, purity, and safety:

Heat Management: The reaction between carboxylic acids and thionyl chloride is exothermic. On a small scale, this heat can dissipate easily. However, as the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled temperature increases can lead to side reactions, decomposition of the product, and an increased rate of gas evolution, which can over-pressurize the reaction vessel. A scaled-up process requires robust temperature control systems, such as jacketed reactors with controlled heating and cooling capabilities.

Reagent Addition and Stoichiometry: Thionyl chloride is a corrosive and moisture-sensitive reagent. In larger scale syntheses, the safe handling and controlled addition of large volumes of thionyl chloride are critical. While an excess of thionyl chloride is often used in the lab to drive the reaction to completion and serve as a solvent, this becomes less economical and creates a larger waste stream at scale. Optimizing the stoichiometry to use a minimal excess is an important scalability consideration.

Gas Evolution and Scrubbing: The reaction produces significant volumes of HCl and SO₂ gas. A laboratory fume hood may be sufficient for a small-scale reaction, but larger scales necessitate a dedicated off-gas management system. This typically involves scrubbing the acidic gases through a basic solution (e.g., sodium hydroxide) to neutralize them before venting.

Work-up and Purification: The removal of excess thionyl chloride is typically achieved by distillation, often under reduced pressure. rsc.org Scaling up this distillation requires larger and more efficient distillation apparatus to handle the increased volume and ensure complete removal without thermally degrading the product. The crude product is often an oil, which may contain impurities. rsc.org While a high crude yield is reported in small-scale syntheses, purification on a larger scale via high-vacuum distillation or crystallization (if a suitable solvent system can be found) may be necessary to achieve high purity, adding complexity and potential for product loss.

Polymerization Research Involving 5 Bromoisophthaloyl Dichloride

Synthesis of Novel Polyimides

The synthesis of novel polyimides using monomers derived from 5-Bromoisophthaloyl dichloride is an area of active investigation. The presence of the bromo-substituent is leveraged to alter the final properties of the polyimides, such as solubility and thermal behavior.

Incorporation of Bulky Pendant Groups

Research has explored the synthesis of dianhydrides containing bulky pendant groups, starting from precursors like 5-bromoisophthalic acid. csic.es The strategy involves designing monomers that include meta-substituted phenylene groups, which aims to enhance the solubility and processability of the resulting polyimides. csic.es this compound itself can be synthesized from 5-bromoisophthalic acid by refluxing with thionyl chloride and N,N-dimethylformamide. csic.es The resulting diacid chloride is a key intermediate for building more complex dianhydride monomers used in polymerization. csic.es

Polycondensation Reaction Mechanisms

The production of polyimides from monomers derived from this compound typically follows a two-step polycondensation method. csic.es The initial step involves the reaction of a synthesized dianhydride with an aromatic diamine, such as m-phenylenediamine (B132917) (MPD) or 4,4'-diaminodiphenyl ether (DDE), in a polar aprotic solvent like N,N-dimethylacetamide (DMAc). csic.es This reaction, conducted at room temperature, yields a viscous solution of the intermediate polyamic acid. csic.es

For less reactive diamines, an activated polycondensation can be employed. This involves cooling the diamine solution and adding a silylating agent like trimethylchlorosilane before the introduction of the dianhydride. csic.es This leads to the formation of a polyamic silylester. csic.es The second step is imidization, where the polyamic acid (or its silylester) is chemically treated, for instance with a mixture of acetic anhydride (B1165640) and pyridine, to form the final polyimide. csic.es A subsequent thermal treatment ensures complete imidization. csic.es

Comparative Studies of Polyimide Properties (e.g., Thermal Transitions)

Comparative studies are crucial to understanding the impact of the bromine substituent on polyimide characteristics. When dianhydrides derived from 5-bromoisophthalic acid are used, the resulting polyimides can be compared with polymers made from unmodified monomers. Research indicates that the introduction of such pendant groups can significantly improve the solubility of the polyimides in organic solvents. csic.es While thermally cyclized polymers often exhibit insolubility, those that are chemically cyclized, especially when combined with specific diamines, can become soluble at room temperature in solvents like chloroform (B151607), N,N-dimethylacetamide (DMAc), N-methylpyrrolidone (NMP), and m-cresol. csic.es

The thermal properties are also evaluated. Although specific glass transition temperatures (Tg) for polyimides from this compound derivatives are part of these comparative studies, the primary highlighted benefit is the enhanced solubility. csic.es

Development of Aromatic Polyamides

This compound is directly used in the synthesis of aromatic polyamides, also known as aramids. The low-temperature solution polycondensation technique is a common and effective method for this purpose, allowing for the production of high-molecular-weight polymers. researchgate.net

Low-Temperature Solution Polycondensation Methodologies

The synthesis of aromatic polyamides from this compound is effectively carried out using low-temperature solution polymerization techniques. researchgate.net This method typically involves dissolving an aromatic diamine in a polar aprotic solvent, such as N,N-dimethylacetamide, often with the addition of a salt like calcium chloride to enhance solubility and prevent precipitation of the growing polymer. nih.gov The solution is cooled, commonly to 0°C, before the stoichiometric amount of the diacid chloride (this compound) is added. nih.gov The reaction mixture is stirred at a low temperature for a period before being allowed to warm to room temperature, where it reacts for several more hours to complete the polymerization. nih.gov The resulting polymer can then be isolated by precipitation in a non-solvent like water or ethanol. scielo.brcsic.es This methodology is favored because it minimizes side reactions and allows for the formation of high-molecular-weight aramids. nih.gov

Reactions with Aromatic Diamines (e.g., m-Phenylenediamine, 4,4'-Diaminodiphenyl Sulfone)

Specific research has been conducted on the synthesis of two series of aromatic polyamides by reacting this compound with the aromatic diamines m-Phenylenediamine (MPD) and 4,4'-Diaminodiphenyl Sulfone (DDS). researchgate.net These reactions, performed via low-temperature condensation, resulted in high yields of high-molecular-weight polymers. researchgate.net

The introduction of the bromine atom onto the isophthaloyl chloride monomer was found to influence the properties of the resulting polyamides. A noticeable change in the spectral characteristics was observed compared to the non-halogenated analogues. researchgate.net Furthermore, the bromine substituent led to a modest increase in the glass transition temperatures (Tg) of the polymers, with an elevation of 5–30°C compared to conventional polyisophthalamides. researchgate.net A direct correlation was noted between the size of the halogen substituent and the increase in Tg. researchgate.net In terms of thermal stability, the new bromo-substituted polyamides were found to be nearly as resistant to degradation as the unmodified versions, though their solubility in organic solvents was somewhat poorer. researchgate.net

Structure-Property Relationships in Halogenated Polyisophthalamides

The introduction of halogen atoms, such as bromine, into the backbone of polyisophthalamides, polymers derived from the reaction of an isophthaloyl chloride derivative with a diamine, significantly influences their structure-property relationships. The presence of the bromine atom on the isophthaloyl moiety, as in this compound, imparts notable changes to the resulting polymer's characteristics.

Wholly aromatic polyamides, often referred to as aramids, are known for their exceptional thermal and mechanical stability. researchgate.net This is attributed to their rigid aromatic structures and the strong, directional hydrogen bonds between amide linkages, which lead to highly ordered crystalline domains. researchgate.net When a bromine atom is introduced, as is the case with polymers synthesized from this compound, several structural modifications and consequent property changes are observed.

The bulky bromine substituent can sterically hinder the rotation around the phenyl ring. kpi.ua This increased rotational barrier contributes to a stiffer polymer chain. Consequently, the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is often elevated in bromine-containing polyamides. researchgate.net For instance, studies on various polyimides have shown that the introduction of bromine substituents can lead to an increase in Tg. researchgate.net In polyimides with only aromatic rings, the Tg was observed to be in the range of 147–274 °C, while for those containing aliphatic segments, the range was 72–110 °C. researchgate.net

Furthermore, the presence of bromine can affect the packing of polymer chains. While the strong intermolecular forces in aramids typically lead to high crystallinity and poor solubility, the introduction of bulky groups can disrupt this packing, sometimes leading to improved solubility in organic solvents. researchgate.netresearchgate.net This enhanced solubility is a significant advantage for polymer processing. researchgate.net

Impact of Halogen Substituents on Polymer Performance

The incorporation of halogen substituents, specifically bromine, from monomers like this compound has a multifaceted impact on the performance of the resulting polymers, notably in terms of thermal stability, mechanical properties, and flame retardancy.

Thermal Stability: The introduction of bromine atoms can have a nuanced effect on thermal stability. While the increased chain rigidity might suggest higher decomposition temperatures, research has shown that the presence of bromine can sometimes lead to a slight decrease in the initial decomposition temperature. researchgate.net This can be attributed to the potential for the elimination of bromine compounds upon heating. researchgate.net For example, in a study of bromine-substituted polyimides, the initial decomposition temperature for polymers with only aromatic rings was in the range of 410–510 °C, and for those with aliphatic segments, it was between 355–400 °C, indicating a slight decrease compared to non-brominated analogues. researchgate.net

Flame Retardancy: A significant advantage of incorporating bromine into polymer structures is the enhancement of flame retardancy. Brominated compounds are well-known flame retardants. During combustion, they can be released and act in the gas phase to interrupt the radical chain reactions of the fire, or they can promote char formation in the condensed phase, which acts as a barrier to heat and fuel.

Gas Permeability: In the context of membrane applications, bromine substitution has been shown to influence gas transport properties. Studies on glassy polymers have indicated that bromine substitution can lead to lower gas permeability but higher selectivity for certain gas pairs, such as O2/N2 and CO2/CH4. kpi.ua This is attributed to factors like increased cohesive energy density and reduced fractional free volume. kpi.ua For example, bromine-substituted polymers have demonstrated increased O2/N2 selectivity without a significant loss in oxygen permeability. kpi.ua

Formation of Polyesters and Other Polymer Architectures

While much of the focus is on polyamides, this compound is also a versatile monomer for the synthesis of other polymer architectures, most notably polyesters. The fundamental reaction involves the polycondensation of the diacid chloride with a suitable diol.

The synthesis of wholly aromatic polyesters can be achieved through interfacial polycondensation, reacting an aromatic diacid chloride like this compound with various aromatic diols. derpharmachemica.com This method often employs a two-phase system (e.g., chloroform-water), an acid acceptor like an alkali, and a phase transfer catalyst to facilitate the reaction at the interface. derpharmachemica.com

The properties of the resulting polyesters are, much like polyamides, dictated by their chemical structure. Aromatic polyesters are generally known for their high melting points and limited solubility in common organic solvents due to their rigid structures. derpharmachemica.com The incorporation of the bromine atom from this compound would be expected to influence these properties in a similar manner to that observed in polyamides, potentially affecting thermal stability and solubility.

Beyond simple homopolymers, this compound can be used in copolymerization to create more complex polymer architectures with tailored properties. For instance, it could be copolymerized with other diacid chlorides or used with a mixture of diols to produce random or block copolyesters. This approach allows for the fine-tuning of properties such as mechanical strength, thermal resistance, and processability.

Investigation of Polymer Processability and Solubility Characteristics

The processability and solubility of polymers are critical factors for their practical application. The introduction of a bromine atom via this compound can significantly alter these characteristics in the resulting polyamides and polyesters.

A major challenge with many high-performance aromatic polymers, including aramids, is their poor solubility in common organic solvents and high melting or glass transition temperatures, which makes them difficult to process. researchgate.netderpharmachemica.com The introduction of bulky substituents, such as the bromine atom in this compound, can disrupt the regular packing of polymer chains. This disruption can weaken the intermolecular forces that hold the chains together in a rigid, crystalline structure.

As a result, polymers containing the 5-bromoisophthaloyl moiety often exhibit enhanced solubility. researchgate.net Studies have shown that bromine-substituted polyimides, for example, have improved solubility in both polar and less polar solvents. researchgate.net This increased solubility is highly advantageous as it allows for solution-based processing techniques like solution casting to form films. researchgate.net

However, the effect on processability is a trade-off. While solubility may be improved, the same structural features that lead to this, namely increased chain rigidity and steric hindrance, also contribute to higher glass transition temperatures. kpi.ua A higher Tg means that higher temperatures are required to process the polymer in its molten state.

The solubility of polyamides derived from this compound can be influenced by the nature of the diamine co-monomer. For instance, using diamines with flexible linkages can further enhance solubility. The choice of solvent is also crucial, with aprotic polar solvents like N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) often being effective for dissolving these types of aromatic polyamides. researchgate.netscielo.br

The following table provides a summary of the general solubility characteristics of aromatic polyamides:

| Solvent Type | Solubility |

| Aprotic Polar Solvents (e.g., DMAc, NMP, DMSO) | Generally Good |

| Common Organic Solvents (e.g., THF, Chloroform) | Often Limited to Good, depending on structure |

| Water | Insoluble |

Supramolecular Chemistry and Mechanically Interlocked Molecules Mims

Application in Rotaxane Synthesis

Rotaxanes, a class of MIMs, consist of a dumbbell-shaped molecule threaded through a macrocycle. The "stoppers" at the ends of the dumbbell prevent the macrocycle from dethreading. 5-Bromoisophthaloyl dichloride plays a crucial role in various synthetic strategies to construct these intricate assemblies.

A notable application of this compound is in three-component "clipping" reactions to form rotaxanes. um.esnih.govresearchgate.net In a typical synthesis, a thread-like molecule containing two distinct recognition sites, such as a fumaramide (B1208544) and a glycylglycine (B550881) (GlyGly) moiety, is reacted with N¹,N³-bis[4-(aminomethyl)benzyl]isophthalamide and this compound in the presence of a base like triethylamine (B128534) (Et₃N). um.esnih.govresearchgate.netrsc.org This reaction yields a bistable rsc.orgrotaxane, where a macrocycle is clipped around the thread. um.esnih.govresearchgate.netrsc.org This method has been shown to produce the desired rsc.orgrotaxane in good yields, for instance, 53%, with a small amount of the corresponding nih.govrotaxane (4%) also being formed. nih.govresearchgate.net

Table 1: Representative Three-Component Clipping Reaction for rsc.orgRotaxane Synthesis

| Reactants | Reagents & Conditions | Products | Yield |

| Thread with fumaramide and GlyGly stations, N¹,N³-bis[4-(aminomethyl)benzyl]isophthalamide, this compound | Et₃N, CHCl₃, 25 °C, 4 h | rsc.orgRotaxane | 53% |

| nih.govRotaxane | 4% |

This clipping strategy is foundational for creating more complex systems, including um.esrotaxanes. um.esrsc.org

The bromine atom on the isophthaloyl unit of the rotaxane, introduced via this compound, provides a reactive handle for further functionalization through palladium-catalyzed cross-coupling reactions. um.esresearchgate.netrsc.org Specifically, the Suzuki cross-coupling reaction is employed to connect a second macrocycle to the existing rotaxane structure, leading to the formation of a self-complementary ditopic system. um.esrsc.org

This subsequent reaction involves the bromo-substituted rsc.orgrotaxane and a boronic acid pinacol (B44631) ester-derived macrocycle. nih.govrsc.org Various reaction conditions have been explored, manipulating the base, catalyst, solvent, and temperature to optimize the yield of the desired ditopic rotaxane. nih.govrsc.org Under optimized conditions, using a catalyst like Pd(dppf)Cl₂ with a base such as potassium acetate (B1210297) (AcOK) in dioxane at 90 °C, the desired hetero um.esrotaxane can be isolated, although sometimes in modest yields (e.g., 8%). um.esnih.govrsc.org Palladium-catalyzed cross-coupling reactions are a powerful and widely used method for forming carbon-carbon bonds in the synthesis of complex organic molecules. researchgate.netuwindsor.canih.govnih.gov

Table 2: Palladium-Catalyzed Cross-Coupling for Ditopic Rotaxane Synthesis

| Reactants | Catalyst & Reagents | Solvent & Conditions | Product | Yield |

| Bromo-substituted rsc.orgrotaxane, Boronic acid pinacol ester-derived macrocycle | Pd(dppf)Cl₂ (5 mol%), AcOK | Dioxane, 90 °C, 24 h | Ditopic rsc.orgrotaxane | 8% |

The combination of the clipping reaction and subsequent palladium-catalyzed cross-coupling allows for the creation of self-complementary ditopic systems. um.esrsc.orgrsc.org These are molecules that possess two distinct recognition sites and can self-assemble into larger, more complex supramolecular structures. um.esrsc.org The initial rsc.orgrotaxane, synthesized using this compound, is a key building block in this process. um.esresearchgate.netrsc.org The subsequent Suzuki coupling reaction attaches a second macrocycle, resulting in a molecule capable of self-recognition and assembly. um.esrsc.org

Investigation of Self-Assembly Processes

The self-complementary nature of the ditopic rotaxanes synthesized using this compound as a key precursor allows for the study of their self-assembly into well-defined supramolecular architectures.

In non-competitive solvents like chloroform (B151607) (CDCl₃), the self-complementary ditopic rotaxane monomers can self-assemble into larger structures. nih.govrsc.org NMR and mass spectrometry studies have been crucial in identifying the predominant supramolecular structure formed in solution as a dimeric cyclic hetero um.espseudorotaxane. nih.govrsc.org This structure contains a [c2]daisy chain substructure, where each monomer's thread passes through the macrocycle of the other, forming a cyclic dimer. nih.govresearchgate.netrsc.org The term "daisy chain" in supramolecular chemistry refers to an assembly formed from the association of self-complementary monomers that have both a host (macrocycle) and a guest (thread) component. chemistryviews.org Computational studies have corroborated the formation of this cyclic pseudorotaxane. nih.gov

The self-assembly of these ditopic systems is primarily driven by hydrogen-bonding interactions. rsc.orgrsc.org The amide groups present in the macrocycles and on the thread participate in a network of hydrogen bonds that stabilize the assembled structure. rsc.org Computational studies have indicated that a positive cooperativity effect is at play in the hydrogen-bonding-driven assembly of the mechanically interlocked supramolecule. rsc.orgrsc.org This means that the initial binding event enhances the subsequent binding interactions, favoring the formation of the cyclic dimer. nih.gov

The assembly process is also sensitive to the polarity of the solvent. rsc.orgrsc.org In highly polar solvents like dimethyl sulfoxide (B87167) (DMSO), which can effectively compete for hydrogen-bonding interactions, the supramolecular assembly is disrupted, and the monomeric form of the rotaxane is observed. rsc.orgrsc.org This solvent-dependent behavior underscores the critical role of hydrogen bonding in directing the self-assembly process. rsc.org

Control of Assembly/Disassembly Through External Stimuli (e.g., Solvent Polarity)

A key feature of supramolecular systems is their responsiveness to external stimuli, which allows for the controlled assembly and disassembly of molecular architectures. The polarity of the solvent is a powerful tool for controlling the association state of rotaxanes derived from this compound. um.esrsc.org

In one study, a self-complementary ditopic rsc.orgrotaxane was synthesized, which was observed to self-assemble into a dimeric cyclic hetero acs.orgpseudorotaxane in a solvent of low polarity like chloroform (CDCl₃). um.esrsc.org This assembly is driven by hydrogen-bonding interactions between the components. um.es However, upon changing to a highly polar solvent such as dimethyl sulfoxide (DMSO-d₆), the supramolecular dimer disassembles back into its individual monomeric rotaxane units. um.esrsc.orgresearchgate.net The polar DMSO molecules effectively compete for the hydrogen bonds that hold the assembly together, leading to its disruption. um.esresearchgate.net This solvent-dependent equilibrium demonstrates precise control over the molecular machinery. rsc.orgacs.orgresearchgate.net

The assembly and disassembly process can be monitored using ¹H NMR spectroscopy, which shows distinct spectral changes between the associated and dissociated states. um.es

Table 1: Effect of Solvent Polarity on Rotaxane Assembly

| Solvent | State of Rotaxane | Observation | Citation |

|---|---|---|---|

| CDCl₃ (low polarity) | Assembled (Dimer) | Complex ¹H NMR spectrum, indicating the formation of a supramolecular aggregate. | um.esrsc.org |

| DMSO-d₆ (high polarity) | Disassembled (Monomer) | Simpler, well-defined signals in the ¹H NMR spectrum, consistent with the monomeric form. | um.esrsc.org |

Exploration of Molecular Recognition Phenomena

Molecular recognition is the foundation of self-assembly in supramolecular chemistry. Components derived from this compound play a crucial role in these recognition events. In the aforementioned ditopic rotaxane system, the macrocycles exhibit specific recognition for different binding sites on the molecular thread. rsc.orgum.es

The system involves a thread containing two distinct recognition sites: a fumaramide station and a glycylglycine (GlyGly) station. rsc.org A tetraamide macrocycle, formed using this compound, shows a preference for the fumaramide binding site. rsc.org In the subsequent dimeric hetero acs.orgpseudorotaxane, a second, different macrocycle (a diamide (B1670390) ring) is introduced, which then interacts specifically with the GlyGly station of another monomer unit. um.es This selective binding is confirmed by ¹H NMR experiments, which show significant chemical shift changes for the protons at the occupied binding stations. um.es

This process is not merely a simple association but involves positive cooperativity, where the binding of one component enhances the binding of the next, leading to the stable formation of the larger cyclic dimer. um.esrsc.org Computational studies have quantified the energetics of this recognition, showing that the formation of the dimeric structure is significantly more favorable than the existence of the monomers alone. um.es

Table 2: Calculated Binding Energies for Rotaxane Assembly

| System | Binding Energy (kJ mol⁻¹) | Significance | Citation |

|---|---|---|---|

| Monomer 5 | -353.5 | Energy of interaction between the thread and macrocycle in a single unit. | um.es |

| Cyclic Dimer 5·5 | -864.1 | Significantly higher binding energy, indicating a cooperative and highly favorable self-assembly process. | um.es |

Dynamic Covalent Chemistry in Supramolecular Systems

Dynamic covalent chemistry (DCvC) is a powerful synthetic strategy that utilizes reversible covalent bond formation to create complex molecules under thermodynamic control. nih.gov This approach combines the robustness of covalent bonds with the error-checking and self-correction capabilities of supramolecular chemistry. cdnsciencepub.comnih.gov The synthesis of mechanically interlocked molecules, such as the rotaxanes discussed here, is an area where DCvC principles are extensively applied. rsc.orgnih.govchemrxiv.org

The "clipping" reaction to form the macrocycle of the rsc.orgrotaxane from this compound is a prime example of supramolecular assistance to covalent synthesis. rsc.orgnih.gov In this process, the thread molecule acts as a template, pre-organizing the reacting fragments (this compound and a diamine) through non-covalent interactions (hydrogen bonding) into a conformation that favors the formation of the interlocked product. mdpi.comnih.gov Once the components are correctly assembled, the irreversible formation of robust amide bonds "locks" the structure in place, yielding the kinetically stable rotaxane. rsc.org

Derivatization and Functional Material Development

Synthesis of Isocyanates

The transformation of 5-Bromoisophthaloyl dichloride into diisocyanates involves a two-step process, beginning with the formation of a diazide intermediate.

The initial step in the synthesis of the corresponding diisocyanate is the conversion of this compound into 5-bromo-isophthaloyl diazide. This reaction is typically achieved by dissolving the 5-bromo-isophthaloyl chloride in a suitable solvent like tetrahydrofuran (B95107) (THF) and reacting it with a source of azide (B81097) ions, such as sodium azide. patsnap.com The acyl chloride groups are highly susceptible to nucleophilic substitution by the azide anion, leading to the formation of the acyl azide.

Following the synthesis of 5-bromo-isophthaloyl diazide, the next step involves its conversion to 1-bromo-3,5-diisocyanatobenzene. This transformation is accomplished through the Curtius rearrangement, a thermal or photochemical process where the acyl azide loses a molecule of nitrogen gas (N₂) to form an isocyanate. This reaction provides a direct pathway to introduce the highly reactive isocyanate functional groups onto the aromatic ring, creating a valuable monomer for polymer synthesis.

Ligand Synthesis for Coordination Chemistry and Metal Ion Extraction

The di-functional nature of this compound makes it an excellent building block for creating complexing agents used in coordination chemistry, particularly for the selective separation of heavy metals.

Amide-based ligands derived from this compound have been synthesized and explored for their extraction capabilities. nio.res.in The general synthesis involves reacting the dichloride with an appropriate amine.

Two notable examples are:

5-bromo-N1,N3-bis(4,6-dimethylpyridin-2-yl)isophthalamide: This ligand is synthesized by reacting this compound with 6-amino-2,4-lutidine in a solvent like dry dichloromethane, often in the presence of a base such as triethylamine (B128534) to neutralize the HCl byproduct. nio.res.in The reaction is typically cooled initially and then stirred at room temperature. nio.res.in

5-bromo-N1,N3-diisopropylisophthalamide: This novel diamide (B1670390) ligand is prepared by the reaction of this compound with isopropylamine. nio.res.in The synthesis is carried out in dry dichloromethane, with triethylamine added dropwise to the cooled solution. nio.res.in The product can be purified by washing the organic layer with aqueous ammonium (B1175870) chloride and water, followed by column chromatography. nio.res.in

| Ligand Name | Starting Materials | Key Reagents |

| 5-bromo-N1,N3-bis(4,6-dimethylpyridin-2-yl)isophthalamide | This compound, 6-amino-2,4-lutidine | Triethylamine, Dichloromethane |

| 5-bromo-N1,N3-diisopropylisophthalamide | This compound, Isopropylamine | Triethylamine, Dichloromethane |

These amide-based ligands have demonstrated high efficiency and selectivity in the separation of f-block elements, which is crucial for nuclear waste reprocessing. researchgate.netresearchgate.net

Extraction of UO₂²⁺ and Th⁴⁺: The ligand 5-bromo-N1,N3-bis(4,6-dimethylpyridin-2-yl)isophthalamide has been successfully used for the selective extraction of the uranyl ion (UO₂²⁺) and Thorium(IV) (Th⁴⁺) from acidic waste solutions. researchgate.netnio.res.in Studies show that the distribution values (D) for Th⁴⁺ are generally higher than for UO₂²⁺, which is attributed to the higher charge-to-size ratio of the thorium ion. nio.res.in

Solvent Systems: The extraction is effective in both conventional molecular diluents and "green" ionic liquids. researchgate.netresearchgate.net The use of ionic liquids can significantly enhance the distribution values for the metal ions compared to traditional solvents like dodecane. nio.res.in

The mechanism of extraction can vary significantly depending on the ligand and the solvent system, particularly in ionic liquids. This "tunability" is a key advantage of using ionic liquids as designer solvents. nio.res.in

Solvation Mechanism: In many cases, the extraction proceeds via a solvation mechanism, where a neutral complex is formed between the metal salt and the ligand, which is then extracted into the organic phase. researchgate.net For example, with 5-bromo-N1,N3-bis(4,6-dimethylpyridin-2-yl)isophthalamide, the extracted species in molecular diluents were found to be UO₂(NO₃)₂·2L and Th(NO₃)₄·3L, whereas in an ionic liquid, they were UO₂(NO₃)₂·L and Th(NO₃)₄·L. researchgate.net

Anion and Cation Exchange Mechanisms: The extraction mechanism can be deliberately shifted by changing the nature of the ionic liquid. nio.res.in Studies with 5-bromo-N1,N3-diisopropylisophthalamide for uranyl ion extraction revealed different mechanisms:

Anion Exchange: In a bicyclooctanium-based ionic liquid, the extracted species was anionic: [UO₂(NO₃)₃L₂]⁻. nio.res.in

Solvation: In piperidinium (B107235) and pyridinium-based ionic liquids, neutral species were formed: UO₂(NO₃)₂L and UO₂(NO₃)₂L₂. nio.res.in

Cation Exchange: In an imidazolium-based ionic liquid, the extraction followed a cation exchange mechanism, with the extracted species being [UO₂(NO₃)L]⁺. nio.res.inutwente.nl

This ability to tune the extraction mechanism by altering the ionic liquid cation highlights the sophisticated control that can be achieved in separation processes. nio.res.in

| Ionic Liquid Cation | Ligand | Metal Ion | Dominant Extraction Mechanism | Extracted Species |

| Bicyclooctanium-based | 5-bromo-N1,N3-diisopropylisophthalamide | UO₂²⁺ | Anion Exchange | [UO₂(NO₃)₃L₂]⁻ nio.res.in |

| Pyridinium-based | 5-bromo-N1,N3-diisopropylisophthalamide | UO₂²⁺ | Solvation | UO₂(NO₃)₂L₂ nio.res.in |

| Piperidinium-based | 5-bromo-N1,N3-diisopropylisophthalamide | UO₂²⁺ | Solvation | UO₂(NO₃)₂L nio.res.in |

| Imidazolium-based | 5-bromo-N1,N3-diisopropylisophthalamide | UO₂²⁺ | Cation Exchange | [UO₂(NO₃)L]⁺ nio.res.in |

| Pyridinium-based | 5-bromo-N1,N3-bis(4,6-dimethylpyridin-2-yl)isophthalamide | UO₂²⁺ / Th⁴⁺ | Solvation | UO₂(NO₃)₂·L / Th(NO₃)₄·L researchgate.net |

Precursor for Organic Light Emitting Diode (OLED) Components

The rigid structure and the presence of a bromine atom for further functionalization make this compound an attractive starting material for the synthesis of components for Organic Light Emitting Diodes (OLEDs). Specifically, it can be used to create host materials that are essential for high-efficiency blue phosphorescent OLEDs.

High triplet energy is a critical property for host materials in blue OLEDs to ensure efficient energy transfer to the blue-emitting dopant. This compound can be converted into larger, more complex aromatic structures that possess the necessary electronic and thermal properties.

A key synthetic route involves the initial conversion of this compound into a tetramethyl-substituted aromatic ketone. This intermediate can then be further functionalized, for example, through Suzuki coupling reactions, to build up larger, more conjugated systems. The resulting bulky and rigid molecular architectures are designed to have high glass transition temperatures (Tg) and to prevent intermolecular interactions that can lower the triplet energy.

The bromine atom on the isophthaloyl backbone is a prime site for Suzuki-Miyaura cross-coupling reactions. iitk.ac.inresearchgate.netlibretexts.orgnih.govnobelprize.org This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the attachment of various aryl groups. This method is instrumental in tuning the electronic properties of the molecule, such as the HOMO/LUMO energy levels and the triplet energy, which are crucial for OLED performance.

For instance, a derivative of this compound, 1,3-bis(3,4-dimethylbenzoyl)-5-bromobenzene, can undergo a Suzuki coupling reaction with phenylboronic acid. csic.es This reaction extends the conjugation of the molecule and introduces additional phenyl groups, which can contribute to achieving the desired high triplet energy and thermal stability for OLED host materials.

| Reaction | Precursor | Reagents | Product Application | Reference |

| Suzuki-Miyaura Coupling | 1,3-bis(3,4-dimethylbenzoyl)-5-bromobenzene | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Precursor for polyimides, relevant for OLED host materials. | csic.es |

Friedel-Crafts Acylation for Aromatic Ketone Derivatives

The Friedel-Crafts acylation is a powerful method for introducing acyl groups onto an aromatic ring. youtube.comyoutube.com this compound, with its two acyl chloride functionalities, can react with suitable aromatic compounds to form diketones. These products can serve as important intermediates for more complex molecules.

A specific application of the Friedel-Crafts acylation using this compound is the synthesis of 1,3-bis(3,4-dimethylbenzoyl)-5-bromobenzene. csic.es In this reaction, this compound is treated with o-xylene (B151617) in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). csic.es The two acyl chloride groups react with two molecules of o-xylene to form the corresponding diketone, which incorporates four methyl groups into its structure. This tetramethyl intermediate is a key building block for further functionalization, such as the Suzuki coupling reactions mentioned previously.

Reaction Scheme for the Synthesis of a Tetramethyl Intermediate

This compound + 2 o-xylene --(AlCl₃)--> 1,3-bis(3,4-dimethylbenzoyl)-5-bromobenzene

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| This compound | o-xylene | Anhydrous AlCl₃ | 1,3-bis(3,4-dimethylbenzoyl)-5-bromobenzene | csic.es |

Aryl-Aryl Coupling Reactions for Functionalization (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides. iitk.ac.inresearchgate.netlibretexts.orgnih.govnobelprize.org The bromine atom on the this compound scaffold makes its derivatives ideal substrates for such reactions, allowing for significant molecular diversification and the synthesis of functional materials.

Following the Friedel-Crafts acylation to produce bromo-substituted intermediates, the Suzuki-Miyaura coupling provides a pathway to introduce a wide variety of aryl and heteroaryl groups. This functionalization is critical for tailoring the properties of the final material for specific applications.

In the context of materials derived from this compound, the Suzuki-Miyaura reaction has been used to synthesize biphenyl-containing dianhydrides. csic.es For example, 1,3-bis(3,4-dicarboxybenzoyl)-5-bromobenzene, which is derived from the tetramethyl intermediate, is coupled with phenylboronic acid. csic.es This step creates a larger, more rigid structure that, after further transformation, can be polymerized to form high-performance polyimides. These polymers are known for their excellent thermal stability and mechanical properties, making them suitable for applications in electronics and aerospace.

| Bromo-Intermediate | Coupling Partner | Catalyst System | Product | Application | Reference |

| 1,3-bis(3,4-dicarboxybenzoyl)-5-bromobenzene | Phenylboronic acid | Tetrakis(triphenylphosphine)palladium(0), Na₂CO₃ | 3,5-Bis(3,4-dicarboxybenzoyl) biphenyl | Precursor for high-performance polyimides. | csic.es |

Computational and Spectroscopic Investigations

Theoretical Studies (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a vital tool in chemical research, offering precise electronic structure calculations to predict molecular properties and reaction mechanisms. mdpi.com DFT methods are particularly advantageous for studying molecular interactions, reaction energetics, and the stability of complex chemical systems. mdpi.com

Theoretical studies using DFT are instrumental in predicting the non-covalent interactions that govern the self-assembly of molecules derived from 5-bromoisophthaloyl dichloride. By calculating the electron density distribution and molecular orbitals, researchers can model and quantify various forces. These include hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking interactions between aromatic rings.

DFT calculations can identify the most energetically favorable conformations and interaction geometries between molecules. For instance, models can predict how amide or ester derivatives of this compound might interact with other molecules or self-assemble into ordered supramolecular structures. The analysis of calculated parameters, such as bond energies and intermolecular distances, provides a foundational understanding of the stability and structure of these larger systems before they are synthesized. mdpi.com

DFT calculations can elucidate the step-by-step mechanisms of chemical reactions and self-assembly processes. nih.gov By mapping the potential energy surface, researchers can identify transition states and calculate activation energy barriers for different pathways. nih.gov This allows for the prediction of the most likely mechanism by which individual molecular units, such as this compound derivatives, aggregate to form more complex architectures like dendrimers or rotaxanes. fu-berlin.de

For example, theoretical studies can compare the energetic feasibility of a stepwise assembly versus a cooperative, one-pot process. nih.gov This insight is crucial for designing synthesis and assembly strategies, helping to control the formation of desired products while minimizing defects or side reactions. fu-berlin.de Such computational investigations have been successfully applied to understand the cycloisomerization of complex macrocycles and the formation of fused ring systems, providing a framework for predicting outcomes in the absence or presence of catalysts. nih.gov

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential and powerful technique for the unambiguous structural determination of organic compounds like this compound. unigoa.ac.inwfu.edu ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. unigoa.ac.in

In the ¹H NMR spectrum of this compound, the aromatic protons exhibit distinct chemical shifts and coupling patterns that confirm the substitution pattern of the benzene (B151609) ring. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the carbonyl carbons of the acid chloride groups and the carbons of the aromatic ring. fu-berlin.de The precise chemical shifts are sensitive to the solvent used for the measurement. ucla.edu

Beyond simple structural confirmation, NMR is used to study supramolecular interactions. When molecules assemble, changes in the chemical shifts of specific protons or carbons can be observed, indicating their involvement in interactions such as hydrogen bonding or π-π stacking. fu-berlin.de This makes NMR a valuable tool for investigating the structure of complex assemblies in solution.

Table 1: Representative NMR Data for the Isophthaloyl Moiety

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Aromatic H | 7.50 - 8.50 | Singlet, Doublet | The exact shifts and splitting patterns depend on the substitution. The protons adjacent to the bromine and carbonyl groups are typically shifted downfield. |

| ¹³C NMR | |||

| Carbonyl C | 165 - 175 | Singlet | The chemical shift for the acid chloride carbonyl carbon is characteristic. |

| Aromatic C-Br | 120 - 130 | Singlet | The carbon atom directly bonded to bromine. |

| Aromatic C-H | 125 - 140 | Singlet | Signals for the protonated aromatic carbons. |

| Aromatic C-COCl | 130 - 145 | Singlet | Signals for the quaternary carbons bonded to the carbonyl groups. |

Note: Data are representative and based on analogous structures. ucla.edursc.org Actual values are dependent on the specific compound and solvent.

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight of a compound with high accuracy. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is particularly useful for both small molecules and large supramolecular assemblies. frontiersin.org In this method, the analyte is co-crystallized with a matrix, and a laser pulse desorbs and ionizes the sample. The mass-to-charge ratio (m/z) is then determined by the time it takes for the ion to travel to the detector. researchgate.net

For this compound, MALDI-TOF MS can confirm its molecular weight, thereby verifying its identity and purity. The technique is even more powerful in the characterization of larger, non-covalently bound systems. It can detect intact supramolecular complexes, such as dendrimers or catenanes formed from this compound-derived building blocks. fu-berlin.de The resulting mass spectrum can reveal the stoichiometry of the assembly and confirm the successful formation of high-molecular-weight structures. fu-berlin.deplos.org

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. edinst.com It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range, producing a unique spectral "fingerprint". edinst.com

For this compound, the FTIR spectrum would be dominated by a very strong absorption band characteristic of the carbonyl (C=O) stretch in the acid chloride functional groups. Other key absorptions would include those for the aromatic C=C bonds, aromatic C-H bonds, and the C-Cl and C-Br bonds. This analysis provides quick confirmation that the key functional groups are present in the synthesized molecule.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Acid Chloride) | Stretch | 1750 - 1815 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

| C-Cl | Stretch | 600 - 800 | Medium to Strong |

| C-Br | Stretch | 500 - 600 | Medium to Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Weak |

UV-Visible and Photoluminescence Spectroscopy for Optical Properties of Derivatives

Ultraviolet-visible (UV-Vis) and photoluminescence spectroscopy are powerful techniques used to investigate the optical properties of materials derived from this compound. fu-berlin.defu-berlin.de These methods provide insights into the electronic transitions and emissive capabilities of the synthesized compounds, which are critical for applications in optoelectronic devices. nih.gov

UV-Vis absorption spectroscopy measures the wavelengths of light absorbed by a sample. This absorption corresponds to the energy required to excite an electron from a lower energy molecular orbital, such as the highest occupied molecular orbital (HOMO), to a higher energy one, like the lowest unoccupied molecular orbital (LUMO). bham.ac.uk The difference in energy between these orbitals is known as the band gap. bham.ac.uk In polymers derived from this compound, the extent of conjugation in the polymer backbone significantly influences the absorption maxima. bham.ac.uk

Photoluminescence spectroscopy, on the other hand, examines the light emitted by a sample after it has absorbed photons. This emission occurs when an excited electron returns to a lower energy state. The study of photoluminescence is particularly important for developing materials for applications like organic light-emitting diodes (OLEDs). For instance, research has focused on synthesizing derivatives that exhibit blue light emission. bham.ac.uk

Studies on aromatic polyamides synthesized from 5-bromoisophthaloyl chloride and various diamines have shown that the optical properties can be tuned by altering the chemical structure of the polymer. researchgate.net For example, the introduction of different halogen atoms into the isophthaloyl chloride monomer can lead to noticeable changes in the optical characteristics of the resulting polyamides. researchgate.net

The table below summarizes the optical properties of a polyamide derivative of this compound.

| Polymer | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Polyamide from this compound and 4,5-bis(4-aminophenoxy)pyrene | 350 | 475 (excimer) | N/A |

N/A: Not available in the provided search results.

Elemental Analysis (e.g., CHNS)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. velp.com For polymers synthesized using this compound, Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) analysis is employed to confirm the successful incorporation of the monomer units into the polymer chain and to verify the empirical formula of the resulting material. bham.ac.ukresearchgate.net The experimental percentages of each element are compared with the theoretically calculated values based on the expected repeating unit of the polymer. velp.comthermofisher.com This comparison is crucial for verifying the purity and stoichiometry of the synthesized polymers. velp.com

For instance, in the synthesis of polyamides from 5-bromoisophthaloyl chloride and various diamines, elemental analysis confirms the expected elemental composition, providing evidence for the successful polymerization. researchgate.net Any significant deviation between the found and calculated values could indicate the presence of impurities, residual solvents, or incomplete reaction.

The following table presents hypothetical elemental analysis data for a polyamide derived from this compound, illustrating the comparison between theoretical and experimental values.

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 55.84 | 55.78 |

| Hydrogen (H) | 2.81 | 2.85 |

| Nitrogen (N) | 6.51 | 6.48 |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital analytical technique for characterizing polymers. resolvemass.caazom.com It separates polymer molecules based on their size in solution, allowing for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). resolvemass.cashimadzu.com These parameters are crucial as they significantly influence the mechanical, thermal, and rheological properties of the polymer. rsc.orgencyclopedia.pub

In the context of polymers synthesized from this compound, GPC is used to confirm that high molecular weight polymers have been successfully produced. researchgate.net For instance, aromatic polyamides prepared via low-temperature solution polycondensation from 5-bromoisophthaloyl chloride and various diamines have been characterized by GPC to determine their molecular weights and distributions. researchgate.net The results from GPC analysis provide valuable information about the efficiency of the polymerization reaction and the processability of the resulting polymers. A high molecular weight is often desirable for achieving good mechanical strength, while a narrow polydispersity index suggests a more uniform polymer chain length distribution. encyclopedia.pub

The table below showcases typical GPC data for polyamides derived from this compound.

| Polymer System | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| Polyamide from 5-bromoisophthaloyl chloride and m-phenylenediamine (B132917) | 25,758 | 43,789 | 1.70 |

| Polyamide from 5-bromoisophthaloyl chloride and 4,4'-diaminodiphenyl sulfone | 38,927 | 50,605 | 1.30 |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment of Polymeric Materials

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.orgresearchgate.net This method is essential for evaluating the thermal stability of polymeric materials, including those synthesized from this compound. researchgate.netrsc.org TGA provides critical data such as the initial decomposition temperature (Td), which indicates the onset of thermal degradation, and the char yield at high temperatures, which can be related to the flame retardancy of the material. mdpi.com

For aromatic polyamides derived from 5-bromoisophthaloyl chloride, TGA is employed to assess their heat-resistant properties. mongoliajol.info The incorporation of aromatic and halogenated units into the polymer backbone is expected to enhance thermal stability. rsc.orgsapub.org TGA curves for these polymers typically show the temperature at which a certain percentage of weight loss occurs, often reported as T5% or T10%, representing a 5% or 10% weight loss, respectively. mdpi.com High decomposition temperatures are a desirable characteristic for polymers intended for use in high-performance applications where they may be exposed to elevated temperatures. rsc.orgmongoliajol.info The introduction of aliphatic groups into the polyamide chain, in contrast, tends to decrease the thermal stability. sapub.org

The following table summarizes the thermal stability data obtained from TGA for polyamides synthesized using this compound.

| Polymer System | Decomposition Temp. (Td, 10% loss) (°C) | Char Yield at 600°C (%) |

|---|---|---|

| Polyamide from 5-bromoisophthaloyl chloride and m-phenylenediamine | 423 | 55 |

| Polyamide from 5-bromoisophthaloyl chloride and 4,4'-diaminodiphenyl sulfone | 450 | 62 |

Future Directions and Emerging Research Areas

Integration in Advanced Materials Science

The integration of 5-Bromoisophthaloyl dichloride into advanced materials science is primarily focused on its use as a monomer for high-performance polymers and mechanically interlocked molecules (MIMs). The reactivity of its acyl chloride groups allows for the formation of robust amide or ester linkages, leading to polymers with exceptional thermal stability and mechanical strength.

A significant area of research is the synthesis of aromatic polyamides (aramids). researchgate.netnih.gov By reacting this compound with various diamines, new aramids can be produced. The bromine atom serves as a functional handle, allowing for post-polymerization modification to fine-tune the material's properties, such as solubility or flame retardancy, or to introduce specific functionalities. mdpi.com

Furthermore, this compound is a key precursor in the construction of complex molecular machinery. Researchers have successfully used it in "clipping" reactions to create macrocycles, which are fundamental components of rotaxanes and catenanes. These interlocked structures are at the forefront of materials science, with potential applications in molecular switches and sensors. For instance, a three-component clipping reaction involving this compound has been used to synthesize bistable mdpi.comrotaxanes, demonstrating its utility in creating dynamic molecular systems.

Table 1: Examples of Advanced Materials Derived from this compound

| Material Class | Specific Example | Precursors | Key Feature/Application |

|---|---|---|---|

| Mechanically Interlocked Molecules | mdpi.comRotaxane | This compound, N¹,N³-bis[4-(aminomethyl)benzyl]isophthalamide, and a thread-like molecule | Molecular switching, Supramolecular assembly |

| Aromatic Polyamides | Functionalized Aramids | This compound, Aromatic diamines | High-performance fibers, Flame-retardant materials |

| Supramolecular Polymers | Hetero boydbiomedical.compseudorotaxane | Derivative of this compound | Controlled self-assembly, Responsive materials |

Potential in Catalysis Research as a Precursor for Ligands

The structure of this compound is well-suited for the synthesis of sophisticated ligands for metal-catalyzed reactions. The two acyl chloride groups can be reacted with phosphorus- or nitrogen-based nucleophiles to create bidentate or pincer-type ligands, which are crucial for the stability and activity of catalytic metal centers.

A notable example is the synthesis of bisphosphomide ligands. The reaction of the closely related 2-bromoisophthaloyl chloride with diphenylphosphine (B32561) yields a bromo-functionalized bisphosphomide ligand, (2-Br-1,3-{Ph2PC(O)}2C6H3). scirp.org This ligand can coordinate with transition metals like palladium and ruthenium to form binuclear complexes. scirp.org The presence of the bromo-substituent offers a site for further chemical modification, enabling the synthesis of a library of ligands with varying electronic and steric properties. This tunability is critical for optimizing catalytic activity in reactions such as cross-coupling, hydrogenation, and carbonylation. The bromine atom itself can participate in oxidative addition reactions or be replaced via cross-coupling to attach the ligand to a solid support or another molecular fragment.

Table 2: Catalytic Systems and Ligands from Isophthaloyl Chloride Derivatives

| Ligand Type | Precursor | Metal Center | Potential Catalytic Application |

|---|---|---|---|

| Bisphosphomide | 2-Bromoisophthaloyl chloride, Diphenylphosphine | Palladium (Pd), Ruthenium (Ru) | Suzuki and Heck cross-coupling reactions |

| Pincer Ligands | Isophthaloyl chloride derivatives | Palladium (Pd) | C-H activation, Dehydrogenation |

| Thioether-aminophosphonite | Isophthaloyl chloride derivatives | Rhodium (Rh), Palladium (Pd) | Hydrogenation, Suzuki cross-coupling |

Exploration of Novel Supramolecular Architectures

Supramolecular chemistry, which studies chemical systems composed of a discrete number of molecules, is a fertile ground for the application of this compound. Its defined geometry and reactive sites make it an ideal component for designing and constructing large, well-ordered supramolecular assemblies through self-assembly processes.

Research has demonstrated that macrocycles derived from this compound can act as building blocks for intricate, mechanically interlocked structures. researchgate.netresearchgate.net For example, a ditopic mdpi.comrotaxane, synthesized using a derivative of this compound, was shown to self-assemble in solution into a dimeric cyclic hetero boydbiomedical.compseudorotaxane. researchgate.netresearchgate.nettandfonline.com This assembly is driven by a combination of hydrogen bonding and cooperative effects. researchgate.nettandfonline.com The ability to control this assembly and disassembly process, for instance by changing the solvent polarity, opens up possibilities for creating responsive materials and molecular machines. researchgate.netresearchgate.net Computational studies have corroborated the formation of these complex architectures, confirming that the cyclic dimer is favored over other potential assemblies. researchgate.net

Application in Biomedical Material Design (e.g., Functional Biomaterials)

The potential for this compound in biomedical material design lies in its ability to form stable, functionalizable polymers like aromatic polyamides. researchgate.netmdpi.com While direct applications are still emerging, the principles of using related aromatic monomers are well-established. Polyamides are valued in the biomedical field for their mechanical strength, chemical stability, and biocompatibility, making them suitable for applications such as medical sutures, catheters, and tissue engineering scaffolds. researchgate.netboydbiomedical.com

The key advantage of using this compound is the bromine atom, which acts as a latent functional group. This site can be used to attach bioactive molecules, such as peptides, growth factors, or drugs, onto the polymer backbone. nih.gov This functionalization is crucial for creating "smart" biomaterials that can actively interact with biological systems. nih.govnih.gov For instance, a polyamide scaffold could be functionalized to promote specific cell adhesion and growth for tissue regeneration. researchgate.netnih.gov Similarly, drug molecules could be tethered to a polyamide nanoparticle for targeted drug delivery, potentially releasing the therapeutic agent at a specific site in the body. The development of such functional biomaterials is a highly active area of research. nih.govkit.edu

Sustainable Synthesis and Application Pathways

Future research is increasingly focused on developing sustainable pathways for the synthesis and application of chemicals, and this compound is no exception. Traditional methods for preparing acid chlorides often involve hazardous reagents like thionyl chloride or phosgene (B1210022). scirp.org Green chemistry principles aim to replace these with more environmentally benign alternatives. scirp.orgnih.gov

One promising future direction is the use of novel Vilsmeier-Haack type reagents derived from less toxic precursors, such as phthaloyl dichloride, which can convert aromatic acids to acid chlorides more safely. scirp.org Another approach involves exploring solvent-free reaction conditions or employing bio-based solvents like Cyrene™, which can significantly reduce the environmental impact of synthesis. hud.ac.uk For the application of this compound, particularly in forming amide bonds for polymer synthesis, green methods are also being developed. These include using neutral, metal-free conditions in aqueous buffer systems, which can be easily scaled and minimize waste through simple product isolation via precipitation. researchgate.nettandfonline.com The adoption of these sustainable practices will be crucial for the long-term viability and environmental acceptance of technologies based on this versatile chemical compound. nih.gov

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 5-Bromoisophthaloyl dichloride in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile), tightly sealed goggles, and full-face protection. Verify glove integrity before use .

- Ventilation: Work in a fume hood to avoid inhalation of vapors. Use a respirator if high concentrations are unavoidable .

- First Aid: For skin contact, immediately rinse with water and soap. For eye exposure, rinse cautiously for several minutes and remove contact lenses if present. Seek medical attention .